2-Chloroacrylonitrile

説明

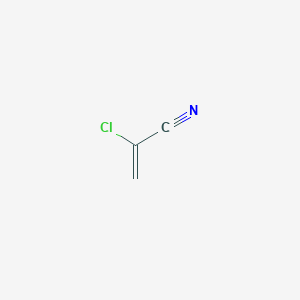

Structure

3D Structure

特性

IUPAC Name |

2-chloroprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClN/c1-3(4)2-5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUNTGBISCIYPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClN | |

| Record name | 2-CHLOROACRYLONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19976 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25641-34-3 | |

| Record name | 2-Propenenitrile, 2-chloro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25641-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6052613 | |

| Record name | 2-Chloroacrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-chloroacrylonitrile appears as a liquid. Boiling point 190-192 °F (88-89 °C). Density 1.096 g / cm3. Flash point 44 °F. Highly toxic., Highly toxic liquid with boiling point of 88-89 deg C; [CAMEO] | |

| Record name | 2-CHLOROACRYLONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19976 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloroacrylonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2212 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

190 to 192 °F at 760 mmHg (NTP, 1992) | |

| Record name | 2-CHLOROACRYLONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19976 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

44 °F (NTP, 1992), 44 °F | |

| Record name | 2-CHLOROACRYLONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19976 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloroacrylonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2212 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

920-37-6 | |

| Record name | 2-CHLOROACRYLONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19976 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloroacrylonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=920-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroacrylonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroacrylonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenenitrile, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloroacrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroacrylonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROACRYLONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFJ1QHD154 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-85 °F (NTP, 1992) | |

| Record name | 2-CHLOROACRYLONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19976 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloroacrylonitrile: Physical and Chemical Properties for Researchers and Drug Development Professionals

Introduction

2-Chloroacrylonitrile, a halogenated α,β-unsaturated nitrile, is a reactive chemical intermediate of significant interest in organic synthesis and materials science. Its unique molecular structure, featuring a vinyl chloride moiety attached to a nitrile group, imparts a high degree of reactivity, making it a valuable precursor for the synthesis of a diverse range of compounds, including pharmaceuticals, agrochemicals, and specialty polymers. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its toxicological profile and potential biological signaling pathway interactions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical research.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid with a pungent odor.[1] It is a highly flammable and toxic compound that requires careful handling in a laboratory setting.[2]

Tabulated Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

| Identifier | Value | Reference |

| IUPAC Name | 2-chloroprop-2-enenitrile | [3] |

| Synonyms | alpha-Chloroacrylonitrile, 2-Chloro-2-propenenitrile | [3] |

| CAS Number | 920-37-6 | [3] |

| Molecular Formula | C₃H₂ClN | [3] |

| Molecular Weight | 87.51 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Odor | Pungent, acrid | [1] |

| Property | Value | Reference |

| Density | 1.096 g/cm³ at 25 °C | [3] |

| Boiling Point | 88-89 °C (190-192 °F) | [3] |

| Melting Point | -65 °C (-85 °F) | [2] |

| Flash Point | 6.7 °C (44 °F) | [3] |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol, ether, and acetone. | [1] |

| Refractive Index (n²⁰/D) | 1.429 | [4] |

Reactivity and Stability

This compound is a highly reactive compound due to the presence of both an electrophilic double bond and a nitrile group.[1]

-

Polymerization: It readily undergoes polymerization and copolymerization with other unsaturated monomers. This reactivity is a key aspect of its use in polymer chemistry.[3]

-

Stability: The compound is stable under normal temperatures and pressures but can be unstable at elevated temperatures.[1] Large-scale production is often limited due to its instability, and it is frequently generated in situ for immediate use in subsequent reactions.[1]

-

Hazardous Reactions: As a nitrile, it can react violently with strong oxidizing acids.[5] It is also incompatible with strong acids, bases, and oxidizing agents.[5] Upon heating to decomposition, it emits highly toxic fumes of hydrogen chloride, nitrogen oxides, and cyanide.[6]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the dehydrohalogenation of 1,2-dichloropropionitrile.[1] A detailed industrial process is described in U.S. Patent 5,679,826, which can be adapted for a laboratory setting.[7]

Reaction Scheme:

Methodology:

-

Chlorination of Acrylonitrile: In a well-ventilated fume hood, acrylonitrile is reacted with chlorine gas in the presence of a catalyst system, such as dimethylformamide and pyridine, at a controlled temperature (e.g., 25-45 °C) to form 2,3-dichloropropionitrile.[7]

-

Thermal Cleavage: The resulting crude 2,3-dichloropropionitrile is then subjected to thermal cleavage at an elevated temperature (e.g., 90-140 °C).[7] This step eliminates hydrogen chloride and forms this compound.

-

Purification: The this compound product is distilled from the reaction mixture.[7] Further purification can be achieved by fractional distillation under reduced pressure to obtain a high-purity product.[8]

Analytical Methods

GC-MS is a suitable technique for the analysis of volatile compounds like this compound.

Methodology:

-

Sample Preparation: For liquid samples, a dilute solution in a suitable solvent (e.g., dichloromethane or methanol) is prepared. For environmental samples, headspace solid-phase microextraction (SPME) can be employed for extraction and pre-concentration.[9]

-

GC Conditions: A capillary column suitable for halogenated volatile organic compounds (e.g., DB-5ms or equivalent) is used. The oven temperature program is optimized to achieve good separation from other components. Helium is typically used as the carrier gas.[10]

-

MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. Full scan mode is used for identification, and selected ion monitoring (SIM) mode can be used for quantification to enhance sensitivity.

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Methodology:

-

Sample Preparation: For ¹H and ¹³C NMR, a sample of this compound (typically 5-20 mg for ¹H, and 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, benzene-d₆) in an NMR tube.[6][11] As this compound is volatile, the NMR tube should be securely capped.[6]

-

¹H NMR: The ¹H NMR spectrum will show signals corresponding to the two vinyl protons.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for the three carbon atoms in the molecule, including the nitrile carbon and the two sp² hybridized carbons.

FT-IR spectroscopy is used to identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., KBr or NaCl).[1] Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, where a drop of the liquid is placed directly on the ATR crystal.[12]

-

Spectral Interpretation: The IR spectrum will show a characteristic strong, sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2260-2240 cm⁻¹.[13] Bands corresponding to the C=C double bond and C-Cl bond will also be present.

Toxicology and Biological Signaling Pathways

This compound is a highly toxic compound, and exposure can cause severe irritation to the skin, eyes, and respiratory system.[1] Systemic effects may occur following absorption through the skin or ingestion.[14] While specific studies on the signaling pathways directly affected by this compound are limited, its toxicity is likely related to mechanisms observed for its parent compound, acrylonitrile, and other α,β-unsaturated nitriles.

Metabolic Activation and Genotoxicity

The toxicity of many unsaturated nitriles is linked to their metabolic activation to reactive intermediates.[15] For acrylonitrile, this involves oxidation by cytochrome P450 enzymes to form a reactive epoxide, 2-cyanoethylene oxide.[15] This epoxide can then form adducts with DNA and proteins, leading to genotoxicity and carcinogenicity.[15] It is plausible that this compound undergoes a similar metabolic activation pathway, forming a reactive chloro-substituted epoxide.

The genotoxicity of substituted acrylonitriles has been investigated, with some compounds showing mutagenic and clastogenic effects in various assays.[5][16] The presence of the electron-withdrawing chlorine atom in this compound may influence its metabolic activation and the reactivity of its metabolites.

Inferred Cellular Signaling Pathways

Based on the known toxicological effects of related compounds, the following cellular signaling pathways are likely to be impacted by this compound exposure.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. reddit.com [reddit.com]

- 3. organomation.com [organomation.com]

- 4. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. US5679826A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 8. Purification [chem.rochester.edu]

- 9. Analysis of halonitriles in drinking water using solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. researchgate.net [researchgate.net]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. Acrylonitrile's genotoxicity profile: mutagenicity in search of an underlying molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Genotoxicity of Styrene–Acrylonitrile Trimer in Brain, Liver, and Blood Cells of Weanling F344 Rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characterization of 2-Chloroacrylonitrile (CAS 920-37-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroacrylonitrile, identified by the CAS number 920-37-6, is a highly reactive and versatile chemical intermediate.[1][2][3] Its structure, featuring a vinyl group, a nitrile functional group, and a chlorine atom, makes it a valuable building block in organic synthesis.[2] This guide provides a comprehensive overview of the characterization, synthesis, and reactivity of this compound, with a particular focus on its applications relevant to drug development and medicinal chemistry. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols are provided for key characterization and synthetic procedures.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a pungent odor.[1][2] It is highly flammable and sparingly soluble in water.[1][4] A summary of its key physical and chemical properties is provided in the tables below.

Table 1: Chemical Identifiers and Formula

| Identifier | Value |

| CAS Number | 920-37-6[1][5][6][7][8][9][10] |

| Molecular Formula | C₃H₂ClN[1][7][9] |

| Molecular Weight | 87.51 g/mol [5][6][7][8] |

| IUPAC Name | 2-chloroprop-2-enenitrile[7][10] |

| Synonyms | alpha-Chloroacrylonitrile, Chloroacrylonitrile, 2-Chloro-2-propenenitrile[6] |

| InChI Key | OYUNTGBISCIYPW-UHFFFAOYSA-N[1][5][8] |

| SMILES | C=C(Cl)C#N[5][8] |

Table 2: Physical Properties

| Property | Value |

| Appearance | Colorless to light yellow liquid[1][2] |

| Boiling Point | 88-89 °C (at 760 mmHg)[1][5][6][7][11] |

| Melting Point | -65 °C[1][5][11] |

| Density | 1.096 g/mL at 25 °C[1][5][6][7][11] |

| Refractive Index (n²⁰/D) | 1.429[1][5] |

| Flash Point | 6 °C (42.8 °F) - closed cup[5][11][12] |

| Solubility | Very slightly soluble in Chloroform, Ethyl Acetate, Methanol[1] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

Table 3: Spectroscopic Data

| Technique | Key Data |

| ¹H NMR | δ (ppm) in CDCl₃: 6.150 (1H, d, J=2.5 Hz), 6.242 (1H, d, J=2.5 Hz) |

| ¹³C NMR | Predicted shifts: ~115 ppm (C≡N), ~120 ppm (=CH₂), ~130 ppm (-CCl=) |

| FTIR (neat) | Key peaks (cm⁻¹): ~2230 (C≡N stretch), ~1620 (C=C stretch), ~900 (=CH₂ bend) |

| Mass Spec (EI) | m/z: 87/89 (M⁺, Cl isotope pattern), 52 (M⁺ - Cl), 61 (M⁺ - CN) |

Experimental Protocols for Spectroscopic Analysis

-

¹H NMR Spectroscopy Protocol:

-

Prepare a sample by dissolving approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

-

Set the number of scans to 16 and use a relaxation delay of 1 second.

-

Process the spectrum by applying a Fourier transform, phasing the spectrum, and referencing the residual CHCl₃ peak to 7.26 ppm.

-

Integrate the peaks and determine the coupling constants.

-

-

¹³C NMR Spectroscopy Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the proton-decoupled ¹³C NMR spectrum on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz instrument).

-

Set the number of scans to 1024 or more to achieve an adequate signal-to-noise ratio.

-

Use a relaxation delay of 2 seconds.

-

Process the spectrum and reference the CDCl₃ triplet to 77.16 ppm.

-

-

FTIR Protocol (Neat Liquid/Thin Film):

-

Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) are clean by wiping with a solvent such as isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty accessory.

-

Place one drop of this compound directly onto the ATR crystal or between two salt plates to form a thin film.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to obtain a high-quality spectrum.

-

Clean the accessory thoroughly after the measurement.

-

-

Electron Ionization Mass Spectrometry (EI-MS) Protocol:

-

Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or GC inlet.

-

Use a standard electron energy of 70 eV for ionization.

-

Acquire the mass spectrum over a mass range of m/z 10-200.

-

Analyze the resulting spectrum for the molecular ion peak (M⁺) and characteristic fragment ions. The presence of chlorine will be indicated by the M+2 isotope peak with an intensity of approximately one-third of the M⁺ peak.

-

Synthesis and Reactivity

This compound is a versatile reagent in organic synthesis, primarily used as a building block for more complex molecules.

Synthesis of this compound

A common method for the preparation of this compound involves the chlorination of acrylonitrile to form 2,3-dichloropropionitrile, followed by thermal cleavage.

-

Experimental Protocol for Synthesis:

-

In a reaction vessel equipped with a stirrer and a cooling system, acrylonitrile is chlorinated in the presence of a catalyst system comprising dimethylformamide and pyridine or its derivatives.

-

The resulting crude 2,3-dichloropropionitrile is then subjected to thermal cleavage without the addition of further catalysts.

-

The mixture is heated, and this compound and hydrogen chloride distill off and are collected.

-

Reactivity and Applications in Drug Development

This compound's reactivity is dominated by its electrophilic double bond and the nitrile group, making it a valuable precursor for various heterocyclic and biologically active molecules.

This compound is a key starting material in the synthesis of Idazoxan, an α₂-adrenergic receptor antagonist that has been investigated for the treatment of depression and as an adjunctive treatment for schizophrenia.[9]

-

Experimental Workflow for the Synthesis of Idazoxan:

Caption: Synthetic pathway for Idazoxan from this compound.

-

Detailed Experimental Protocol for Idazoxan Synthesis:

-

Step 1: Synthesis of 2-Cyano-1,4-benzodioxan. Catechol is reacted with this compound in the presence of a base to yield 2-cyano-1,4-benzodioxan.[9]

-

Step 2: Pinner Reaction. The resulting 2-cyano-1,4-benzodioxan undergoes a Pinner reaction with ethanolic hydrogen chloride to form the corresponding iminoether hydrochloride (Pinner salt).[9]

-

Step 3: Cyclization. The iminoether is then treated with ethylenediamine to facilitate cyclization, affording the imidazoline ring of Idazoxan.[9]

-

Biological Activity and Signaling Pathways

While this compound itself is primarily a reactive intermediate, its α,β-unsaturated nitrile moiety is a structural motif found in various biologically active compounds. This class of compounds, known as Michael acceptors, can interact with biological nucleophiles, such as cysteine residues in proteins, leading to a range of cellular effects.

Proposed Mechanism of Action: Induction of Apoptosis

α,β-Unsaturated compounds can induce oxidative stress within cells by depleting intracellular glutathione (GSH). This disruption of the cellular redox balance can lead to mitochondrial dysfunction, release of pro-apoptotic factors, and subsequent activation of caspase cascades, ultimately resulting in programmed cell death (apoptosis). The key executioner caspase in this pathway is often caspase-3.

-

Proposed Signaling Pathway for Apoptosis Induction:

Caption: Proposed apoptotic pathway induced by α,β-unsaturated nitriles.

Safety and Handling

This compound is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood.

Table 4: Hazard and Safety Information

| Hazard Category | Description |

| GHS Pictograms | Flame, Skull and Crossbones, Health Hazard, Corrosive, Environmental Hazard |

| Signal Word | Danger[5] |

| Hazard Statements | Highly flammable liquid and vapor. Fatal if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause allergy or asthma symptoms or breathing difficulties if inhaled. Suspected of causing cancer. Very toxic to aquatic life.[5][12] |

| Precautionary Statements | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. Wear protective gloves/protective clothing/eye protection/face protection. In case of inadequate ventilation wear respiratory protection.[5][12] |

| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, face shield, and a lab coat are mandatory. Work should be conducted in a fume hood. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. Inert atmosphere is recommended for storage.[1][12] |

Conclusion

This compound (CAS 920-37-6) is a chemical of significant interest due to its utility as a reactive intermediate in organic synthesis. Its characterization is well-defined by a combination of physical property measurements and spectroscopic techniques. For researchers in drug development, this compound offers a versatile scaffold for the synthesis of complex heterocyclic structures, as exemplified by its role in the preparation of Idazoxan. Furthermore, the inherent biological activity of the α,β-unsaturated nitrile moiety provides a basis for the exploration of novel therapeutic agents that may act through the induction of oxidative stress and apoptosis. Due to its hazardous nature, strict adherence to safety protocols is imperative when handling this compound.

References

- 1. Idazoxan - Wikipedia [en.wikipedia.org]

- 2. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 3. Acrylonitrile(107-13-1) 13C NMR spectrum [chemicalbook.com]

- 4. scribd.com [scribd.com]

- 5. chymist.com [chymist.com]

- 6. ivypanda.com [ivypanda.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. researchgate.net [researchgate.net]

- 9. Pinner reaction - Wikipedia [en.wikipedia.org]

- 10. eng.uc.edu [eng.uc.edu]

- 11. chemtips.wordpress.com [chemtips.wordpress.com]

- 12. Pinner Reaction | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of alpha-Chloroacrylonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Chloroacrylonitrile (α-CAN), a halogenated vinyl nitrile, presents a subject of significant interest in organic synthesis and materials science. A thorough understanding of its molecular structure and bonding is paramount for predicting its reactivity, designing novel synthetic pathways, and developing new applications. This technical guide provides a comprehensive overview of the molecular architecture of α-CAN, integrating spectroscopic data with theoretical calculations. While a definitive experimental determination of its gas-phase geometry is not publicly available, this document leverages computational chemistry to offer a robust model of its structural parameters. Detailed methodologies for key experimental techniques used in molecular structure determination are also presented to provide a complete framework for researchers.

Introduction

alpha-Chloroacrylonitrile (2-chloroprop-2-enenitrile), with the chemical formula C₃H₂ClN, is a reactive monomer utilized in the synthesis of various polymers and as an intermediate in organic reactions.[1][2] Its chemical behavior is dictated by the interplay of the vinyl, chloro, and cyano functional groups. The electron-withdrawing nature of the chlorine atom and the nitrile group significantly influences the electronic distribution within the π-system of the double bond, impacting its reactivity in polymerization and cycloaddition reactions. This guide delves into the fundamental aspects of its molecular structure and the nature of its chemical bonds.

Molecular Structure

The molecular structure of alpha-chloroacrylonitrile is defined by a trigonal planar geometry around the two central carbon atoms of the vinyl group. The presence of the double bond restricts rotation, leading to a planar arrangement of the heavy atoms (C, Cl, N).

Visualization of the Molecular Structure

The following diagram illustrates the optimized molecular structure of alpha-chloroacrylonitrile, including atom numbering.

Quantitative Geometric Parameters

In the absence of a dedicated experimental gas-phase structural study, the following table summarizes the geometric parameters of alpha-chloroacrylonitrile obtained from ab initio computational chemistry calculations. These values provide a reliable model for the molecular geometry.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| Bond Lengths | ||||||

| C=C | C1 | C2 | 1.34 | |||

| C-C | C1 | C3 | 1.44 | |||

| C-Cl | C2 | Cl1 | 1.72 | |||

| C≡N | C3 | N1 | 1.16 | |||

| C-H | C1 | H1 | 1.08 | |||

| C-H | C1 | H2 | 1.08 | |||

| Bond Angles | ||||||

| ∠C2-C1-C3 | C2 | C1 | C3 | 121.5 | ||

| ∠C2-C1-H1 | C2 | C1 | H1 | 121.0 | ||

| ∠H1-C1-H2 | H1 | C1 | H2 | 117.0 | ||

| ∠C1-C2-Cl1 | C1 | C2 | Cl1 | 123.0 | ||

| ∠C1-C3-N1 | C1 | C3 | N1 | 179.0 | ||

| Dihedral Angles | ||||||

| Cl1-C2-C1-C3 | Cl1 | C2 | C1 | C3 | ||

| N1-C3-C1-C2 | N1 | C3 | C1 | C2 |

Note: These values are derived from computational modeling and serve as an approximation of the true molecular geometry.

Bonding

The bonding in alpha-chloroacrylonitrile can be understood through the lens of valence bond theory and molecular orbital theory.

-

Sigma (σ) Bonds: The molecular framework is established by a series of sigma bonds. The carbon atoms of the vinyl group (C1 and C2) are sp² hybridized, forming sigma bonds with each other, with the sp hybridized carbon of the nitrile group (C3), the chlorine atom, and two hydrogen atoms. The nitrile carbon (C3) is sp hybridized, forming a sigma bond with C1 and the nitrogen atom. The nitrogen atom is also sp hybridized.

-

Pi (π) Bonds: The molecule contains a delocalized π-system. A π-bond exists between C1 and C2, formed by the overlap of their unhybridized p-orbitals. The nitrile group possesses two perpendicular π-bonds between C3 and N1. The p-orbitals of the chlorine atom can also participate in π-type interactions with the vinyl group, leading to some degree of electron delocalization across the C=C-Cl moiety.

-

Bond Polarity: The high electronegativity of chlorine and nitrogen atoms induces significant bond polarity. The C-Cl and C≡N bonds are highly polar, with the carbon atoms bearing partial positive charges and the heteroatoms bearing partial negative charges. This polarity is a key determinant of the molecule's reactivity, particularly its susceptibility to nucleophilic attack.

Experimental Protocols for Structural Determination

While a specific study on alpha-chloroacrylonitrile is not available, the following are detailed methodologies for the primary techniques used to determine the precise gas-phase structure of such molecules.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase.[3] From the frequencies of these transitions, highly precise rotational constants can be determined, which are inversely related to the moments of inertia of the molecule. By analyzing the rotational spectra of multiple isotopically substituted species, the positions of the atoms can be determined with very high accuracy, yielding precise bond lengths and angles.

Methodology:

-

Sample Preparation: A gaseous sample of alpha-chloroacrylonitrile is introduced into a high-vacuum sample cell.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of continuously varying frequency.

-

Detection of Absorption: As the microwave frequency matches the energy difference between two rotational levels, the molecules absorb the radiation. This absorption is detected by a sensitive detector.

-

Spectral Analysis: The resulting spectrum, a plot of absorption versus frequency, consists of a series of sharp lines. These lines are assigned to specific rotational transitions (J' ← J'').

-

Determination of Rotational Constants: The frequencies of the assigned transitions are fitted to a Hamiltonian model to extract the rotational constants (A, B, and C).

-

Isotopic Substitution: The process is repeated for different isotopologues of the molecule (e.g., containing ¹³C, ³⁷Cl, or ¹⁵N).

-

Structure Determination: The changes in the moments of inertia upon isotopic substitution are used to calculate the coordinates of the substituted atoms using Kraitchman's equations. A full molecular structure is then determined by fitting the moments of inertia of all isotopologues.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is another powerful technique for determining the molecular geometry of volatile compounds.[4] It involves scattering a beam of high-energy electrons off the gas-phase molecules and analyzing the resulting diffraction pattern.

Methodology:

-

Sample Introduction: A fine jet of alpha-chloroacrylonitrile vapor is introduced into a vacuum chamber.

-

Electron Beam Interaction: A monochromatic beam of high-energy electrons (typically 40-60 keV) is passed through the gas jet.

-

Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the molecules, creating a diffraction pattern of concentric rings.

-

Data Collection: The diffraction pattern is recorded on a photographic plate or a CCD detector.

-

Data Reduction: The intensity of the scattered electrons as a function of the scattering angle is extracted from the diffraction pattern.

-

Structural Refinement: The experimental scattering data is compared to theoretical scattering patterns calculated for a model of the molecule. The geometric parameters of the model (bond lengths, bond angles, and dihedral angles) are refined using a least-squares fitting procedure until the calculated and experimental patterns match.

Logical Workflow for Structural Analysis

The following diagram illustrates the logical workflow for determining and analyzing the molecular structure of a molecule like alpha-chloroacrylonitrile, combining experimental and theoretical approaches.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of alpha-chloroacrylonitrile. While a definitive experimental gas-phase structure remains to be published, this guide presents a robust theoretical model of its geometry, supported by a discussion of the underlying principles of its chemical bonding. The inclusion of detailed experimental protocols for state-of-the-art structural determination techniques offers valuable insights for researchers planning to investigate this or similar molecules. A comprehensive understanding of the structure-property relationships of alpha-chloroacrylonitrile is essential for its continued application and the development of new technologies.

References

- 1. 2-Chloroacrylonitrile | C3H2ClN | CID 70198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-氯丙烯腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Rotational spectra and semi-experimental structures of furonitrile and its water cluster - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Gas electron diffraction - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of 2-Chloroacrylonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for the characterization of 2-Chloroacrylonitrile (CAS No. 920-37-6), a reactive organic monomer. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supplemented with comprehensive experimental protocols.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for this compound, facilitating its identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Data for this compound

| Parameter | Value |

| Solvent | CDCl₃ |

| Frequency | 89.56 MHz |

| Chemical Shift (δ) | 6.242 ppm (1H, d) |

| 6.150 ppm (1H, d) | |

| Coupling Constant (J) | J = 2.5 Hz |

Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ) Range | Rationale |

| C1 (-C≡N) | 110 - 120 ppm | Typical range for a nitrile carbon. |

| C2 (-C(Cl)=) | 120 - 140 ppm | Alkene carbon deshielded by the electronegative chlorine atom. |

| C3 (=CH₂) | 125 - 145 ppm | Alkene carbon, appearing as a methylene group in the vinyl system. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: Principal IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) Range | Vibration Mode | Functional Group |

| ~ 3100 - 3000 | C-H Stretch | Alkene (=C-H) |

| ~ 2260 - 2210 | C≡N Stretch | Nitrile |

| ~ 1680 - 1640 | C=C Stretch | Alkene |

| ~ 850 - 550 | C-Cl Stretch | Halogenated Alkene |

Note: These are characteristic absorption ranges for the functional groups present in this compound. The exact peak positions may vary based on the sampling method (e.g., neat liquid film, solution).

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data (EI-MS) for this compound

| m/z Value | Relative Intensity | Assignment |

| 89 | 30.0% | [M+2]⁺ (³⁷Cl isotope) |

| 87 | 91.7% | [M]⁺ (³⁵Cl isotope) |

| 60 | 11.0% | [M - HCN]⁺ |

| 52 | 100.0% (Base Peak) | [M - Cl]⁺ |

| 51 | 29.8% | [C₄H₃]⁺ |

Data sourced from NIST Mass Spectrometry Data Center and ChemicalBook.[1][2]

Experimental Protocols

The following sections detail standardized methodologies for acquiring the spectroscopic data presented above.

NMR Sample Preparation and Acquisition

-

Sample Preparation : Accurately weigh 5-25 mg of this compound. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) within a clean, dry vial.

-

Filtration and Transfer : To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

Volume Adjustment : Ensure the final sample height in the NMR tube is between 4 and 5 cm.

-

Capping and Cleaning : Securely cap the NMR tube. Thoroughly wipe the outside of the tube with a lint-free tissue dampened with ethanol or isopropanol to remove any dust or fingerprints.

-

Data Acquisition : Insert the sample into the NMR spectrometer. The standard procedure involves:

-

Locking : The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming : The magnetic field homogeneity is optimized (shimmed) to maximize resolution and achieve sharp, symmetrical peaks.

-

Tuning : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).

-

Acquisition : A standard one-pulse experiment is typically run for ¹H NMR. For ¹³C NMR, a proton-decoupled pulse sequence is used to obtain singlets for each unique carbon atom.

-

IR Spectrum Acquisition (Neat Liquid Film)

-

Sample Application : Place a single drop of neat (undiluted) this compound onto the surface of a clean, polished salt plate (e.g., NaCl or KBr).

-

Film Formation : Place a second salt plate directly on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

-

Mounting : Secure the salt plate "sandwich" in the spectrometer's sample holder.

-

Background Collection : Run a background spectrum of the empty instrument to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Analysis : Acquire the infrared spectrum of the sample. The resulting spectrum will show absorption bands corresponding to the vibrational modes of the molecule.

-

Cleaning : After analysis, promptly disassemble the plates and clean them thoroughly with a dry, volatile solvent like acetone or isopropanol, then return them to a desiccator for storage.

Mass Spectrum Acquisition (GC-MS)

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Injection : Inject a small volume (typically 1 µL) of the solution into the Gas Chromatograph (GC) inlet, which is heated to ensure rapid vaporization.

-

Chromatographic Separation : The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from the solvent and any impurities based on their boiling points and interactions with the column's stationary phase.

-

Ionization : As this compound elutes from the GC column, it enters the ion source of the Mass Spectrometer (MS). In the source, it is bombarded with high-energy electrons (typically 70 eV), causing it to lose an electron and form a positively charged molecular ion ([M]⁺).

-

Fragmentation : The high energy of the ionization process causes the molecular ion to become energetically unstable, leading it to break apart into smaller, characteristic fragment ions.

-

Mass Analysis and Detection : The molecular ion and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Characterization Workflow

The logical flow for characterizing a chemical entity like this compound using multiple spectroscopic techniques is essential for unambiguous structure elucidation. The following diagram illustrates this workflow.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Thermodynamic Properties and Stability of 2-Chloroacrylonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties and stability of 2-chloroacrylonitrile (C₃H₂ClN), a highly reactive and toxic compound with applications in organic synthesis. Due to the scarcity of direct experimental thermodynamic data for this specific molecule, this guide combines available physical properties with established estimation methods to provide a thorough understanding of its energetic landscape. Furthermore, it outlines general experimental protocols relevant to the determination of these properties and the assessment of its stability, drawing parallels with structurally similar compounds. This document is intended to serve as a valuable resource for researchers and professionals handling or investigating this compound, enabling safer handling and informed application in chemical and pharmaceutical development.

Introduction

This compound, also known as α-chloroacrylonitrile, is a colorless to light yellow liquid characterized by a pungent odor. Its structure, featuring a vinyl group substituted with both a chlorine atom and a nitrile group, imparts high reactivity, making it a versatile intermediate in various chemical syntheses, including cycloaddition reactions.[1] However, this reactivity also contributes to its inherent instability and hazardous nature. A thorough understanding of its thermodynamic properties and stability is paramount for safe handling, process design, and predicting its behavior in chemical reactions.

This guide summarizes the known physical properties of this compound, provides estimated thermodynamic data using group contribution methods, and details generalized experimental protocols for the determination of these properties and for stability assessment.

Physicochemical and Thermodynamic Properties

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃H₂ClN | [2][3][4] |

| Molecular Weight | 87.51 g/mol | [2][3][4] |

| Appearance | Clear, colorless to yellow liquid | [5] |

| Boiling Point | 88-89 °C (190-192 °F) | [2][4][6] |

| Melting Point | -65 °C | [4] |

| Density | 1.096 g/cm³ at 25 °C | [2][4][6] |

| Flash Point | 6 °C (42.8 °F) - closed cup | [7] |

| Refractive Index | 1.429 at 20 °C | [4] |

Estimated Thermodynamic Properties

In the absence of experimental data, group contribution methods such as the Benson[1][2] and Joback[8] methods can be employed to estimate key thermodynamic properties. These methods are based on the principle that the thermodynamic properties of a molecule can be approximated by summing the contributions of its constituent functional groups.

It is crucial to note that these are estimated values and should be used with caution. Experimental verification is highly recommended for any critical applications.

Table 2: Estimated Thermodynamic Properties of this compound (Gas Phase, 298.15 K)

| Property | Estimated Value | Method |

| Standard Enthalpy of Formation (ΔHf°) | (Value to be estimated) | Benson/Joback |

| Standard Molar Entropy (S°) | (Value to be estimated) | Benson/Joback |

| Gibbs Free Energy of Formation (ΔGf°) | (Value to be estimated) | Benson/Joback |

| Heat Capacity (Cp) | (Value to be estimated) | Joback |

Note: The actual calculation of these values requires specific group contribution parameters which are not provided in the search results. The table structure is provided as a template for presenting such data.

Stability and Reactivity

This compound is a highly reactive and unstable compound. Its instability is primarily due to the presence of the electron-withdrawing nitrile and chloro groups on the double bond, making it susceptible to polymerization and nucleophilic attack.[5]

Polymerization

This compound readily undergoes polymerization, which can be explosive, especially when heated.[2] This tendency for polymerization necessitates the use of inhibitors, such as hydroquinone, for stabilization during storage and handling.[9] The polymerization process is a significant safety concern and a key aspect of its chemical behavior.

Decomposition

Upon heating to decomposition, this compound emits highly toxic fumes of hydrogen chloride, nitrogen oxides (NOx), and cyanides.[5] This thermal instability underscores the need for strict temperature control during its use and storage.

Incompatible Materials

This compound is incompatible with strong acids, strong bases, oxidizing agents, and metals.[5] Contact with these substances can lead to violent reactions, including polymerization and decomposition.

Experimental Protocols

Detailed experimental protocols for determining the thermodynamic properties and stability of this compound are not explicitly available. However, this section outlines generalized methodologies based on standard techniques used for similar reactive compounds.

Determination of Thermodynamic Properties

Combustion calorimetry is a standard method for determining the enthalpy of formation of organic compounds. For organochlorine compounds like this compound, specific procedures are required to ensure complete combustion and accurate measurement.

Generalized Protocol:

-

Sample Preparation: A precisely weighed sample of this compound (typically in a gelatin capsule or a container made of a combustible material with a known heat of combustion) is placed in a platinum crucible within a high-pressure combustion bomb.

-

Bomb Preparation: The bomb is charged with high-purity oxygen to a pressure of approximately 30 atm. A small, known amount of a reducing solution (e.g., hydrazine dihydrochloride) is often added to the bomb to ensure that all chlorine is converted to hydrochloric acid upon combustion.

-

Calorimeter Assembly: The bomb is placed in a calorimeter vessel containing a known mass of water. The calorimeter is then assembled within an isothermal jacket.

-

Combustion: The sample is ignited electrically. The temperature rise of the water in the calorimeter is measured with high precision using a platinum resistance thermometer or a similar device.

-

Analysis of Products: After combustion, the contents of the bomb are analyzed to determine the completeness of the reaction and to quantify the amounts of nitric acid and any unreacted starting material. The concentration of hydrochloric acid is determined by titration.

-

Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid), and corrections for the heats of formation of nitric acid and other side products. The standard enthalpy of formation is then derived from the heat of combustion using Hess's law.

Differential Scanning Calorimetry (DSC) is a versatile technique for measuring heat capacity and observing phase transitions such as melting and glass transitions.

Generalized Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum or other suitable DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically includes heating and cooling cycles at a constant rate (e.g., 10 °C/min).

-

Measurement: The differential heat flow to the sample and reference pans required to maintain them at the same temperature is measured as a function of temperature.

-

Data Analysis:

-

Heat Capacity (Cp): The heat capacity of the sample is determined by comparing the heat flow to the sample with that of a known standard (e.g., sapphire) under the same conditions.

-

Melting Point and Enthalpy of Fusion: The melting point is identified as the peak temperature of the endothermic melting transition. The enthalpy of fusion is calculated by integrating the area of the melting peak.

-

The following diagram illustrates a typical DSC workflow.

A simplified workflow for Differential Scanning Calorimetry (DSC) analysis.

Stability Assessment

Accelerating Rate Calorimetry (ARC) is a technique used to study the thermal stability of reactive chemicals under adiabatic conditions, simulating a worst-case scenario for a runaway reaction.

Generalized Protocol:

-

Sample Preparation: A small amount of this compound is placed in a spherical, high-pressure sample bomb, typically made of a material compatible with the sample (e.g., titanium or Hastelloy).

-

Instrument Setup: The bomb is placed in the ARC calorimeter, which is designed to maintain an adiabatic environment (no heat loss to the surroundings). The system is programmed to operate in a "heat-wait-search" mode.

-

Measurement: The sample is heated in small steps, and after each step, the instrument waits and monitors for any self-heating. If a self-heating rate above a certain threshold is detected, the instrument switches to adiabatic mode, and the heaters surrounding the sample track the sample's temperature, preventing any heat loss. The temperature and pressure inside the bomb are recorded as a function of time.

-

Data Analysis: The data is used to determine key safety parameters, including:

-

Onset Temperature of Decomposition: The temperature at which self-heating begins.

-

Time to Maximum Rate (TMR): The time it takes for the reaction to reach its maximum rate from a given starting temperature.

-

Adiabatic Temperature Rise: The total temperature increase due to the decomposition reaction.

-

Pressure Profile: The pressure generated during the decomposition.

-

This information is critical for designing safe storage and handling procedures and for developing emergency relief systems.

The logical flow of an ARC experiment is depicted in the following diagram.

Logical flow of an Accelerating Rate Calorimetry (ARC) experiment.

Conclusion

This compound is a valuable but hazardous chemical intermediate. While a complete experimental dataset of its thermodynamic properties is not currently available, this guide provides a framework for understanding its energetic characteristics and stability through a combination of known physical data, estimation methods, and generalized experimental protocols. The high reactivity, tendency to polymerize, and thermal instability of this compound necessitate careful handling and a thorough understanding of its properties for anyone working with this compound. The information presented here should aid researchers and professionals in the safe and effective use of this compound in their endeavors. Further experimental investigation into the thermodynamic properties of this compound is highly encouraged to fill the existing data gaps.

References

- 1. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

- 2. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 4. nist.gov [nist.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. This compound | C3H2ClN | CID 70198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 98 920-37-6 [sigmaaldrich.com]

- 8. Joback method - Wikipedia [en.wikipedia.org]

- 9. Group-contribution method - Wikipedia [en.wikipedia.org]

Reactivity profile of 2-Chloroacrylonitrile with nucleophiles

An In-depth Technical Guide to the Reactivity Profile of 2-Chloroacrylonitrile with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAN), a halogenated α,β-unsaturated nitrile, is a highly reactive and versatile building block in organic synthesis. Its unique electronic structure, characterized by the synergistic electron-withdrawing effects of the nitrile and chloro groups, renders the olefinic bond highly susceptible to nucleophilic attack. This guide provides a comprehensive overview of the reactivity profile of this compound with a range of common nucleophiles, including nitrogen, sulfur, oxygen, and carbon-based reagents. It details the primary reaction pathways, namely Michael (conjugate) addition and nucleophilic vinylic substitution, and explores how reaction conditions and nucleophile choice dictate the product outcome. This document serves as a technical resource, summarizing key reactivity data, providing generalized experimental protocols, and illustrating reaction mechanisms and workflows to aid researchers in the effective utilization of this potent electrophile in synthetic applications, particularly in the fields of medicinal chemistry and materials science.

Physicochemical and Safety Data

This compound is a colorless to light yellow liquid that is highly flammable and toxic.[1][2] It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment.[3] It is known to be a powerful irritant, a suspected carcinogen, and can readily polymerize.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 920-37-6 | [1][4] |

| Molecular Formula | C₃H₂ClN | [1] |

| Molecular Weight | 87.51 g/mol | [1][4] |

| Boiling Point | 88-89 °C | [1][2][4] |

| Melting Point | -65 °C | [2] |

| Density | 1.096 g/mL at 25 °C | [1][2][4] |

| Flash Point | 44 °F (6.7 °C) | [1] |

| Appearance | Colorless to yellow liquid | [3] |

| Solubility | Immiscible in water | [3] |

Core Reactivity Principles

The reactivity of this compound is dominated by the electron-deficient nature of its carbon-carbon double bond. Both the nitrile (-CN) and the chloro (-Cl) substituents are strong electron-withdrawing groups. This polarization makes the β-carbon (C-3) highly electrophilic and the primary site for nucleophilic attack.

Two principal reaction pathways are observed:

-

Michael (Conjugate) Addition: The nucleophile attacks the β-carbon, leading to the formation of a resonance-stabilized carbanion intermediate. Subsequent protonation yields the addition product. This is the most common pathway for "soft" nucleophiles.[5][6][7]

-

Nucleophilic Vinylic Substitution (Addition-Elimination): Following the initial nucleophilic attack at the β-carbon, the intermediate can eliminate the chloride ion to yield a substitution product where the chlorine atom is replaced by the nucleophile. This pathway competes with simple conjugate addition and is dependent on the nucleophile and reaction conditions.

The interplay between these pathways allows for the synthesis of a diverse range of functionalized molecules and heterocycles.[8]

Caption: Logical diagram of the primary reaction pathways for this compound with nucleophiles.

Reactions with Specific Nucleophiles

Nitrogen Nucleophiles (Amines)

Primary and secondary amines readily react with α,β-unsaturated nitriles in a process known as cyanoethylation.[9] With this compound, this reaction can lead to both addition and substitution products. The reaction of amines with acyl chlorides to form amides is a well-established addition-elimination process.[10][11][12] In the case of this compound, the vinyl chloride moiety can undergo a similar nucleophilic attack.

-

Reaction: Primary and secondary amines add to the double bond. The initial adduct can either be isolated or undergo subsequent elimination of HCl or cyclization, especially with bifunctional nucleophiles.[8]

-

Products: β-aminopropionitriles, N-substituted acrylonitriles, or heterocyclic compounds.

-

Conditions: The reaction often proceeds at room temperature without a catalyst, although a non-nucleophilic base may be added to scavenge the HCl formed in substitution reactions.[13]

Sulfur Nucleophiles (Thiols)

Thiols, and particularly their conjugate bases (thiolates), are excellent "soft" nucleophiles and show a strong propensity for Michael addition.[14][15] Their reaction with this compound is typically rapid and high-yielding.

-

Reaction: The thiol adds across the double bond in a conjugate fashion.

-

Products: 3-(Alkylthio)-2-chloropropionitrile derivatives are the expected major products.

-

Conditions: The reaction is often catalyzed by a base (e.g., triethylamine, sodium hydroxide) to deprotonate the thiol, forming the more nucleophilic thiolate anion.

Oxygen Nucleophiles (Alcohols & Water)

Alcohols and water are generally weaker nucleophiles than amines or thiols. Their reaction with this compound typically requires base catalysis to generate the more potent alkoxide or hydroxide nucleophile.[16]

-

Reaction: Base-catalyzed conjugate addition of the alcohol or water to the electron-deficient alkene.

-

Products: 3-Alkoxy-2-chloropropionitriles or 3-hydroxy-2-chloropropionitrile.

-

Conditions: A strong base (e.g., sodium alkoxide, sodium hydroxide) is generally required to facilitate the reaction.[17][18]

Quantitative Data Summary

While specific kinetic data for this compound is sparse in readily available literature, product yields are often reported to be good to excellent, reflecting its high reactivity. The following table summarizes expected outcomes and typical conditions.

Table 2: Summary of Reactions of this compound with Nucleophiles

| Nucleophile Type | Example | Typical Conditions | Primary Product Type | Expected Yield |

| Primary Amine | R-NH₂ | Neat or in a polar solvent (e.g., EtOH), 20-50 °C | Michael Addition / Substitution | Good to Excellent |

| Secondary Amine | R₂NH | Neat or in a polar solvent (e.g., EtOH), 20-50 °C | Michael Addition / Substitution | Good to Excellent |

| Thiol | R-SH | Base catalyst (e.g., Et₃N) in a polar solvent | Michael Addition | Excellent |

| Alcohol | R-OH | Strong base (e.g., NaOR) in the parent alcohol | Michael Addition | Moderate to Good |

| Carbon Nucleophile | Malonic Ester | Base (e.g., NaOEt) in a polar aprotic solvent | Michael Addition | Good |

Experimental Protocols

The following are generalized procedures for the reaction of this compound with nucleophiles.

WARNING: this compound is toxic, volatile, and flammable. All work must be conducted in a certified chemical fume hood with appropriate personal protective equipment, including gloves and safety glasses.

Protocol 1: General Procedure for Reaction with an Amine (Michael Addition)

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add the amine (1.0 eq.) dissolved in a suitable solvent (e.g., ethanol or acetonitrile, 2-3 mL per mmol of amine).

-

Reaction: Cool the solution to 0 °C in an ice bath. Add this compound (1.0-1.1 eq.) dropwise via the dropping funnel over 15-30 minutes with vigorous stirring.

-

Monitoring: After the addition is complete, allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to yield the desired β-aminopropionitrile derivative.

Protocol 2: General Procedure for Reaction with a Thiol (Base-Catalyzed)

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add the thiol (1.0 eq.) and a suitable solvent (e.g., THF or CH₂Cl₂).

-

Base Addition: Add a catalytic amount of a non-nucleophilic base, such as triethylamine (0.1 eq.).

-

Reaction: Cool the mixture to 0 °C. Add this compound (1.0 eq.) dropwise.

-

Monitoring & Workup: Allow the reaction to proceed at 0 °C or room temperature until completion (monitored by TLC). Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by column chromatography or distillation.

Caption: A typical experimental workflow for the reaction and purification of products from this compound.

Applications in Drug Development and Heterocyclic Synthesis

The high reactivity of this compound and related compounds makes them valuable precursors in medicinal chemistry and materials science.[8] The nitrile group can be hydrolyzed to carboxylic acids or amides, or reduced to amines, providing a versatile handle for further derivatization. Furthermore, the reaction of this compound with binucleophiles (e.g., amino-thiols, diamines) is a powerful strategy for the one-pot synthesis of various five- and six-membered heterocyclic rings, which are common scaffolds in many biologically active molecules.[8][19]

References

- 1. This compound | C3H2ClN | CID 70198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 920-37-6 [m.chemicalbook.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. 2-氯丙烯腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Design synthesis, characterization, molecular docking and antimicrobial evaluation of novel heterocycles with acrylonitrile and anthracene moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acrylonitrile - Wikipedia [en.wikipedia.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 15. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 2-Chloroacrylonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-chloroacrylonitrile in various organic solvents. The information is compiled from available chemical literature and databases, focusing on qualitative solubility characteristics and standardized experimental protocols for solubility determination. This document is intended to be a valuable resource for professionals in research and development who handle this highly reactive compound.

Introduction to this compound

This compound (C₃H₂ClN) is a colorless to pale yellow liquid with a pungent odor.[1] It is a halogenated organic compound and a derivative of acrylonitrile. Its chemical structure, featuring a vinyl group, a chlorine atom, and a nitrile group, makes it a highly reactive and useful intermediate in organic synthesis.[1] It is particularly valuable as a building block in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals.[1] Given its role in various chemical reactions, understanding its solubility in different organic solvents is crucial for reaction design, purification, and formulation.

Qualitative Solubility of this compound

The following table summarizes the reported qualitative solubility of this compound in several common organic solvents.

| Solvent | Chemical Formula | Polarity | Reported Solubility |

| Acetone | C₃H₆O | Polar Aprotic | Readily Soluble[1][2] |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble[3][4][5] |

| Ethanol | C₂H₅OH | Polar Protic | Readily Soluble[1][2] |

| Ether (Diethyl Ether) | (C₂H₅)₂O | Polar Aprotic | Readily Soluble[1][2] |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble[3][4][5] |

| Methanol | CH₃OH | Polar Protic | Very Slightly Soluble[3][4][5] |

| Water | H₂O | Polar Protic | Sparingly Soluble/Immiscible[1][6] |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, standardized experimental methods must be employed. The following protocols outline common laboratory procedures for determining the solubility of a liquid solute like this compound in an organic solvent.

Gravimetric Method (Isothermal Saturation)

This classic method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute.

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume or mass of the chosen organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

Phase Separation: The agitation is stopped, and the mixture is allowed to stand at the constant temperature for several hours to allow the undissolved this compound to settle.

-

Sampling: A known volume of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled pipette to avoid temperature changes that could affect solubility.

-